Benzotrifluoride: A Comprehensive Technical Guide to its Physical and Chemical Properties
Benzotrifluoride: A Comprehensive Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzotrifluoride (BTF), also known as α,α,α-trifluorotoluene or phenylfluoroform, is a colorless, aromatic organic compound with the chemical formula C₇H₅F₃.[1][2] The presence of the strongly electron-withdrawing trifluoromethyl group imparts unique physical and chemical properties that have made it an invaluable solvent and intermediate in the pharmaceutical and agrochemical industries.[1][2] Its enhanced stability, specific solubility profile, and utility in a wide range of chemical transformations distinguish it from other common organic solvents.[3][4] This technical guide provides an in-depth overview of the core physical and chemical properties of benzotrifluoride, including detailed experimental methodologies and structured data for easy reference.
Physical Properties of Benzotrifluoride
Benzotrifluoride is a clear, colorless liquid with a characteristic aromatic odor.[5][6] It is a volatile compound, and its vapors are significantly heavier than air.[5][6] The physical properties of benzotrifluoride are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₇H₅F₃ | [1][7] |
| Molecular Weight | 146.11 g/mol | [1][6] |
| Appearance | Colorless to light yellow liquid | [1][3][4] |
| Odor | Aromatic | [5][6] |
| Melting Point | -29 °C to -20.4 °F | [1][5][8] |
| Boiling Point | 102 °C to 210 °F at 760 mmHg | [1][3][5] |
| Density | 1.1812 to 1.19 g/cm³ at 20-25 °C | [1][3][6] |
| Vapor Density (Air = 1) | 5.04 | [3][5] |
| Vapor Pressure | 11 mmHg at 0 °C; 38.83 mmHg at 25 °C | [5][6][9] |
| Flash Point | 12 °C (54 °F) (closed cup) | [3][5][6] |
| Refractive Index (n²⁰/D) | 1.414 to 1.420 | [1][3][9] |
| Solubility in Water | <0.1 g/100 mL at 21 °C to less than 1 mg/mL at 70°F | [3][5][10][11] |
| Solubility in Organic Solvents | Miscible with most common organic solvents | [4][8][12] |
| LogP (Octanol/Water Partition Coefficient) | 3.01 at 20°C | [3] |
| Dielectric Constant | 9.40 to 39.0 (20℃) | [3][11][13] |
Chemical Properties and Reactivity
The trifluoromethyl group significantly influences the chemical behavior of the benzene (B151609) ring. It is a strongly deactivating and meta-directing group for electrophilic aromatic substitution reactions due to its powerful electron-withdrawing nature.
Stability: Benzotrifluoride is a chemically stable compound under normal conditions.[4][14] It is not prone to oxidation or reduction under typical reaction conditions, making it a suitable solvent for a variety of chemical transformations.[4] However, it can become unstable at elevated temperatures and pressures.[5]
Reactivity:
-
Incompatible Agents: Benzotrifluoride is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[3][7]
-
Combustion: It is a highly flammable liquid and vapor.[3][15] Combustion may produce carbon oxides and hydrogen fluoride (B91410).
-
Hazardous Reactions: Vapors may form explosive mixtures with air.[14]
Experimental Protocols
The determination of the physical and chemical properties of benzotrifluoride follows standardized methodologies to ensure accuracy and reproducibility. Below are detailed descriptions of the typical experimental protocols used.
Determination of Melting Point
The melting point of benzotrifluoride is determined using methods outlined in OECD Test Guideline 102 .[1][8] A common technique is the capillary method.
-
Apparatus: A melting point apparatus with a heated block or oil bath, a calibrated thermometer, and capillary tubes.
-
Procedure:
-
A small amount of solidified benzotrifluoride is introduced into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a slow, controlled rate.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range.
-
Determination of Boiling Point
The boiling point is determined in accordance with ASTM D1078, Standard Test Method for Distillation Range of Volatile Organic Liquids .[16]
-
Apparatus: A distillation flask, a condenser, a receiving flask, a calibrated thermometer, and a heating source.
-
Procedure:
-
A measured volume of benzotrifluoride is placed in the distillation flask.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the vapor temperature.
-
The sample is heated, and the temperature is recorded when the first drop of distillate falls from the condenser. This is the initial boiling point.
-
Heating is continued, and the temperature is observed throughout the distillation process until the final drop of liquid evaporates from the bottom of the flask, which is the dry point.
-
Determination of Density
The density of liquid benzotrifluoride is measured following the procedures in ASTM D4052, using an oscillating U-tube density meter , or by using a pycnometer as described in ASTM D1480 .[11][17][18]
-
Apparatus: A digital density meter with an oscillating U-tube or a calibrated pycnometer, and a temperature-controlled bath.
-
Procedure (Oscillating U-tube):
-
The instrument is calibrated using air and a standard liquid of known density (e.g., pure water).
-
The sample of benzotrifluoride is injected into the clean, dry U-tube.
-
The instrument measures the oscillation period of the tube filled with the sample, which is then used to calculate the density. The measurement is performed at a controlled temperature.
-
Determination of Flash Point
The flash point is determined using a closed-cup method as specified in ASTM D93, Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester .[6][12][15]
-
Apparatus: A Pensky-Martens closed-cup flash point tester, which includes a test cup with a lid, a stirring mechanism, a heat source, and an ignition source.
-
Procedure:
-
The sample of benzotrifluoride is placed in the test cup.
-
The lid is secured, and the sample is heated at a slow, constant rate while being stirred.
-
At regular temperature intervals, the ignition source is applied to the vapor space above the liquid.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.
-
Determination of Solubility in Water
The solubility of benzotrifluoride in water can be determined by the shake-flask method, a procedure outlined in OECD Test Guideline 105 .
-
Apparatus: A temperature-controlled shaker bath, flasks with stoppers, and an analytical method to determine the concentration of benzotrifluoride in the aqueous phase (e.g., gas chromatography).
-
Procedure:
-
An excess amount of benzotrifluoride is added to a known volume of water in a flask.
-
The flask is agitated in a constant temperature bath for a sufficient period to reach equilibrium (typically 24-48 hours).
-
The mixture is then allowed to stand to allow for phase separation.
-
A sample of the aqueous phase is carefully removed, ensuring no undissolved benzotrifluoride is included.
-
The concentration of benzotrifluoride in the aqueous sample is determined using an appropriate analytical technique.
-
Spectroscopic Data and Analysis
Spectroscopic techniques are essential for the structural elucidation and identification of benzotrifluoride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of benzotrifluoride will show signals corresponding to the aromatic protons. Due to the electron-withdrawing nature of the -CF₃ group, these protons will be deshielded and appear at a higher chemical shift compared to benzene. The splitting pattern will be complex due to proton-proton and proton-fluorine coupling.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the carbon of the trifluoromethyl group. The carbon attached to the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single sharp singlet, as all three fluorine atoms in the -CF₃ group are chemically equivalent.
A general experimental protocol for obtaining NMR spectra involves dissolving a small amount of the sample in a deuterated solvent (e.g., CDCl₃) and placing it in a strong magnetic field of an NMR spectrometer.[19][20][21]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of benzotrifluoride will exhibit characteristic absorption bands corresponding to its functional groups.
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C=C stretching (aromatic): ~1600-1450 cm⁻¹
-
C-F stretching: Strong absorptions in the region of ~1350-1100 cm⁻¹
For a liquid sample like benzotrifluoride, the spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl) or by using an Attenuated Total Reflectance (ATR) accessory.[13][22][23]
Mass Spectrometry (MS)
Mass spectrometry of benzotrifluoride will show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 146).[3][14][24] Fragmentation patterns will also be observed, which can provide further structural information. The general procedure involves introducing the sample into the mass spectrometer, where it is ionized (e.g., by electron impact), and the resulting ions are separated based on their mass-to-charge ratio.[3][10][24]
Synthesis of Benzotrifluoride
A common laboratory and industrial synthesis of benzotrifluoride involves the fluorination of benzotrichloride (B165768) (C₆H₅CCl₃) with hydrogen fluoride (HF) or antimony trifluoride (SbF₃).[24]
Applications in Drug Development and Research
The unique properties of benzotrifluoride make it a valuable tool in pharmaceutical research and development:
-
Solvent: It serves as a versatile solvent for a wide range of organic reactions, particularly those requiring a non-reactive, moderately polar medium with a relatively high boiling point.[1][3][10] Its polarity is intermediate between that of dichloromethane (B109758) and ethyl acetate.[3][10]
-
Intermediate: Benzotrifluoride is a key starting material and intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The trifluoromethyl group is often incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity.
-
Reagent: In certain reactions, it can act as a reagent, for example, in the synthesis of trifluoromethyl-containing compounds.
Safety and Handling
Benzotrifluoride is a highly flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[5][14][15] It may be toxic by inhalation.[5][6] Personal protective equipment, including gloves, safety glasses, and appropriate respiratory protection, should be used when handling this chemical.[14][22]
Conclusion
Benzotrifluoride possesses a distinct set of physical and chemical properties that are primarily dictated by the presence of the trifluoromethyl group on the benzene ring. Its stability, unique solvency, and role as a synthetic intermediate have established it as a critical compound in the fields of chemical research and drug development. A thorough understanding of its properties, as outlined in this guide, is essential for its safe and effective use in scientific and industrial applications.
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